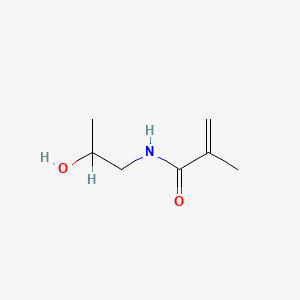

N-(2-Hydroxypropyl)methacrylamide

概述

描述

作用机制

Target of Action

N-(2-Hydroxypropyl)methacrylamide (HPMA) is primarily used as a carrier for low molecular weight drugs, especially anti-cancer chemotherapeutic agents . It interacts with the most abundant proteins in human blood plasma—namely, human serum albumin (HSA), immunoglobulin G (IgG), fibrinogen (Fbg), and apolipoprotein (Apo) E4 and A1 . The primary targets of HPMA are therefore these plasma proteins.

Mode of Action

HPMA copolymers interact weakly with these plasma proteins . The copolymers are designed to be internalized by cells via pinocytosis . Once inside the cells, the drug is released from the copolymer by lysosomal enzymes .

Biochemical Pathways

It is known that the copolymer-drug conjugates can alter the circulation of nanoparticles in the bloodstream, which can affect the anticancer efficiency of the entire nanoparticle drug delivery system .

Pharmacokinetics

HPMA has radically different pharmacokinetics compared to free doxorubicin . It has a distribution half-life of 1.8 hours and an elimination half-life averaging 93 hours . The copolymer-drug conjugates are stable in plasma, protecting the drug from degradation and resulting in improved efficacy due to increased drug circulation times .

Result of Action

The result of HPMA’s action is primarily seen in its role as a drug delivery system. For example, gemcitabine-loaded HPMA polymer pro-drug was found to be toxic to 2D cultures of MIA PaCa-2 cells and also in reducing the volume of MIA PaCa-2 spheroids . This indicates that HPMA can effectively deliver drugs to target cells, enhancing their therapeutic effect.

Action Environment

The action of HPMA is influenced by the physiological environment. For instance, the copolymer-drug conjugates are stable in the bloodstream (pH 7.4) but can respond to the weakly acidic environment of tumor tissues (pH 6.5) by breaking down to expose the positive charge of guanidine groups . This property allows HPMA to adapt to different physiological environments, enhancing its drug delivery efficiency.

生化分析

Biochemical Properties

N-(2-Hydroxypropyl)methacrylamide plays a crucial role in biochemical reactions, primarily as a component of drug delivery systems. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound-based copolymers have been shown to interact with human serum albumin, immunoglobulin G, fibrinogen, and apolipoproteins E4 and A1 . These interactions are generally weak and do not result in the formation of a protein corona, thereby maintaining the efficiency of the drug delivery system .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound-based polymers are well-tolerated in cancer cell lines and macrophages . They are rapidly internalized in 2D cell cultures and efficiently transported to the center of dense pancreatic cancer 3D spheroids . Additionally, these polymers have been found to reduce the volume of pancreatic cancer spheroids, indicating their potential in cancer therapy .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to plasma proteins, such as human serum albumin, through weak interactions that do not form a protein corona . This binding alters the circulation of nanoparticles in the bloodstream, enhancing the anticancer efficiency of the drug delivery system . Additionally, this compound copolymers can form supramolecular nanoparticles, which demonstrate slower blood clearance and more effective tumor accumulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable and does not cause short-term adverse effects in healthy mice following systemic injection Studies have shown that this compound-based polymers labeled with radiolabels can be tracked for their distribution in organs of healthy and tumor-bearing mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a collagen-induced arthritis mouse model, this compound copolymer-dexamethasone conjugate demonstrated superior anti-inflammatory efficacy compared to an equivalent dose of free dexamethasone . The conjugate also averted the adverse effects of glucocorticoids on systemic bone loss, supporting its utility in clinical development for rheumatoid arthritis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into polymeric drug delivery systems . The compound’s hydrophilic nature and ability to form stable conjugates make it an ideal candidate for enhancing the solubility and bioavailability of therapeutic agents .

Transport and Distribution

This compound is efficiently transported and distributed within cells and tissues. It is rapidly internalized in cell cultures and transported to the center of dense pancreatic cancer spheroids . The compound’s ability to form supramolecular nanoparticles enhances its tumor accumulation and prolongs its circulation time in the bloodstream .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Studies have shown that this compound copolymer conjugates can be directed to specific subcellular compartments, such as the nucleus, using nuclear localization sequences . This targeted delivery enhances the chemotherapeutic activity of the conjugates, making them more effective in cancer therapy .

准备方法

合成路线和反应条件

N-(2-羟丙基)甲基丙烯酰胺可以通过多种方法合成。 一种常见的方法是在有机溶剂(如二氯甲烷)中,使用碱(如碳酸钠)使甲基丙烯酰氯与2-氨基-1-丙醇反应 . 另一种方法涉及可逆加成-断裂链转移(RAFT)聚合,该方法允许制备具有不同摩尔质量和粒径的超支化聚合物 .

工业生产方法

N-(2-羟丙基)甲基丙烯酰胺的工业生产通常涉及大规模聚合过程。 RAFT 聚合方法特别受欢迎,因为它能够生产具有受控分子量和低多分散性的聚合物 . 该方法还允许掺入各种官能团,使其适用于生产药物递送系统和其他生物医学应用 .

化学反应分析

反应类型

N-(2-羟丙基)甲基丙烯酰胺会发生几种类型的化学反应,包括:

常用试剂和条件

形成的主要产物

聚(N-(2-羟丙基)甲基丙烯酰胺): 通过聚合形成的主要产物,以其生物相容性和在药物递送系统中的应用而闻名.

功能化聚合物: 取代反应可以产生具有各种官能团的聚合物,增强其在不同领域的适用性.

科学研究应用

N-(2-羟丙基)甲基丙烯酰胺具有广泛的科学研究应用:

化学: 用于合成生物相容性聚合物和水凝胶.

生物学: 用于开发药物递送系统,特别是用于抗癌治疗.

作用机理

N-(2-羟丙基)甲基丙烯酰胺发挥作用的主要机制是通过其聚合物形式。 聚合物聚(N-(2-羟丙基)甲基丙烯酰胺)通过提高治疗剂的溶解度和稳定性来增强药物递送 . 它还通过增强的渗透性和滞留 (EPR) 效应促进肿瘤的被动靶向,从而使药物在肿瘤组织中积累更多 . 该聚合物的生物相容性和非免疫原性进一步有助于其在生物医学应用中的有效性 .

相似化合物的比较

类似化合物

甲基丙烯酰胺: 另一种用于合成水凝胶和聚合物材料的甲基丙烯酰胺衍生物.

2-羟丙基甲基丙烯酸酯: 一种用于生产水凝胶和隐形眼镜的类似化合物.

独特性

N-(2-羟丙基)甲基丙烯酰胺因其亲水性、生物相容性和非免疫原性的独特组合而脱颖而出 . 这些特性使其特别适合药物递送应用,它可以提高各种药物的治疗效果并减少其副作用 . 此外,它能够形成具有受控分子量和官能团的聚合物,使其与其他类似化合物区分开来 .

生物活性

N-(2-Hydroxypropyl)methacrylamide (HPMA) is a synthetic polymer widely studied for its biological activity and applications in drug delivery systems. This article explores the biological properties of HPMA, focusing on its effectiveness in drug delivery, particularly in cancer therapy and infectious diseases, as well as its biocompatibility and biodegradability.

Overview of HPMA

HPMA is a water-soluble, non-immunogenic polymer that has gained attention for its potential in biomedical applications. Its structural properties allow for the conjugation of various therapeutic agents, enhancing their delivery and efficacy while minimizing side effects. The polymer's ability to form copolymers with other monomers further expands its functionality in drug delivery systems.

Anticancer Activity

HPMA copolymers have demonstrated significant antitumor activity through targeted drug delivery. A study highlighted the effectiveness of HPMA copolymer-doxorubicin conjugates, which showed improved tumor targeting and reduced systemic toxicity compared to free doxorubicin. The therapeutic efficacy was assessed using various cancer models, including ovarian carcinoma and neuroblastoma, where combination therapies using HPMA conjugates resulted in enhanced tumor suppression compared to monotherapies .

Table 1: Summary of Antitumor Efficacy Studies with HPMA Copolymers

Antileishmanial Activity

HPMA has also been explored for delivering antileishmanial drugs. A study synthesized HPMA-amphotericin B (HPMA-AmB) copolymer conjugates, which exhibited potent activity against Leishmania donovani with an EC50 value of 0.03 μg/mL. The study emphasized the importance of using lysosomally degradable linkers for targeted drug release within macrophages, enhancing therapeutic outcomes against intracellular parasites .

Biocompatibility and Biodegradability

HPMA copolymers are characterized by their biocompatibility, making them suitable for various biomedical applications. Research indicates that these polymers do not elicit significant immune responses, which is crucial for their use in long-term therapies. Additionally, studies on the degradation of HPMA-based nanogels have shown that they can be effectively broken down in physiological conditions, ensuring safe clearance from the body .

Table 2: Biocompatibility and Degradation Studies of HPMA Copolymers

| Study Reference | Polymer Type | Biocompatibility | Degradation Rate |

|---|---|---|---|

| PHPMA | Low immunogenicity | Rapid degradation in GSH presence | |

| HPMA | Safe for long-term use | Complete degradation within 24 hours |

Case Study 1: Cancer Therapy

In a pivotal study, researchers evaluated the pharmacokinetics and biodistribution of HPMA copolymer conjugates in a rat model. The findings revealed that these conjugates exhibited prolonged circulation times and enhanced accumulation in tumor tissues compared to free drugs. This study underscored the potential of HPMA copolymers as effective carriers for chemotherapeutic agents .

Case Study 2: Infectious Diseases

Another investigation focused on the use of HPMA copolymers for delivering antifungal agents against leishmaniasis. The results indicated that the targeted delivery system significantly improved drug efficacy while reducing systemic toxicity. This approach could revolutionize treatment protocols for parasitic infections by enhancing drug bioavailability at infection sites .

属性

IUPAC Name |

N-(2-hydroxypropyl)-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(2)7(10)8-4-6(3)9/h6,9H,1,4H2,2-3H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPYIWASQZGASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40704-75-4 | |

| Record name | Poly[N-(2-hydroxypropyl)methacrylamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40704-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30944024 | |

| Record name | N-(2-Hydroxypropyl) methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21442-01-3, 40704-75-4 | |

| Record name | N-(2-Hydroxypropyl)methacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021442013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Duxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040704754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxypropyl) methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Hydroxypropyl)methacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-HYDROXYPROPYL)METHACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3F262Z4E0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of HPMA?

A1: The molecular formula of HPMA is C7H13NO2, and its molecular weight is 143.18 g/mol.

Q2: Does HPMA exhibit any unique solution properties?

A: While HPMA homopolymers are generally water-soluble, their solution behavior can be modified through copolymerization. For instance, incorporating alkyl methacrylates with HPMA can lead to lower critical solution temperature (LCST) behavior in aqueous solutions. []

Q3: Can HPMA be used to embed tissue samples for MALDI mass spectrometry imaging?

A: Yes, well-defined HPMA polymers synthesized via RAFT polymerization can serve as a tissue-embedding medium compatible with MALDI-MSI. Traditional media often interfere with ionization, but HPMA minimizes ion suppression and background peaks. []

Q4: What makes HPMA suitable for drug delivery applications?

A: HPMA is a biocompatible, non-immunogenic polymer [] that can be conjugated to various drugs. These conjugates exhibit altered pharmacokinetics, leading to prolonged circulation times and enhanced tumor accumulation through the enhanced permeability and retention (EPR) effect. [, , ]

Q5: How does HPMA copolymer conjugation affect the pharmacokinetics of doxorubicin?

A: HPMA copolymer conjugation dramatically alters doxorubicin's pharmacokinetics. While free doxorubicin has a short half-life, HPMA copolymer-doxorubicin conjugates, such as FCE28068 and FCE28069, exhibit significantly longer elimination half-lives, averaging 93 hours. []

Q6: Can HPMA copolymers be designed to target specific cell types?

A: Yes, HPMA copolymers can be engineered for targeted drug delivery. For example, conjugating galactosamine to HPMA copolymer-doxorubicin conjugates promotes hepatocyte-specific targeting via the asialoglycoprotein receptor. [, ]

Q7: Can the molecular weight of HPMA copolymers impact their targeting efficiency?

A: Yes, molecular weight is a critical factor. Studies with HPMA copolymer-dexamethasone conjugates in an arthritis rat model demonstrated that higher molecular weight conjugates exhibited enhanced arthrotropism, indicating preferential accumulation in the joints. []

Q8: How is drug release controlled in HPMA copolymer-drug conjugates?

A: Drug release can be controlled by incorporating specific linkers between the HPMA copolymer and the drug. These linkers can be designed for enzymatic cleavage, such as by lysosomal enzymes [, ] or cathepsin K. [, ], or for pH-sensitive cleavage within the acidic tumor microenvironment. []

Q9: Has the efficacy of HPMA copolymer-drug conjugates been demonstrated in vivo?

A: Yes, studies with HPMA copolymer-drug conjugates have shown significant antitumor activity in vivo, often exceeding the efficacy of free drugs. For instance, HPMA copolymer-paclitaxel and HPMA copolymer-gemcitabine conjugates demonstrated complete tumor regression in an ovarian cancer model. []

Q10: Are there any imaging techniques suitable for tracking HPMA copolymer-drug conjugates in vivo?

A: Yes, radiolabeling with iodine-123 allows for gamma scintigraphy imaging of HPMA copolymer-drug conjugates, enabling real-time monitoring of their biodistribution and tumor accumulation. [] Additionally, multispectral optical imaging has been employed to track dual-labeled HPMA copolymers, providing insights into both polymer and drug model biodistribution. []

Q11: What is the impact of incorporating hydrophobic groups into HPMA copolymers?

A: Incorporating hydrophobic groups can influence the biorecognition of HPMA copolymers. For example, adding hydrophobic side-chains to fucosylamine-containing HPMA copolymers increased their non-specific binding to Tetragonolobus purpureas lectin. []

Q12: Are there any limitations to using HPMA copolymers for drug delivery?

A: Despite their potential, HPMA copolymer-drug conjugates, particularly first-generation designs, have shown limited therapeutic efficacy in clinical trials despite their reduced toxicity. [, ] This highlights the need for continued research and optimization of these systems, focusing on factors such as molecular weight, linker design, and drug selection, to maximize their therapeutic potential.

Q13: How are HPMA polymers typically synthesized?

A: HPMA polymers can be synthesized through various methods, including conventional free radical polymerization, controlled radical polymerization techniques like RAFT, and ring-opening polymerization. [, , , , , ]

Q14: What are the advantages of using RAFT polymerization for HPMA synthesis?

A: RAFT polymerization offers precise control over molecular weight, dispersity, and architecture of HPMA polymers, enabling the synthesis of well-defined linear, diblock, and star-shaped structures for various applications. [, , , ]

Q15: How can HPMA polymers be modified post-polymerization?

A: Post-polymerization modification is crucial for introducing diverse functionalities into HPMA polymers. Common approaches include aminolysis of active ester-containing HPMA copolymers and thiol-ene reactions with allyl-functionalized HPMA. []

Q16: Can HPMA be used for surface modifications?

A: Yes, HPMA can be used to create antifouling coatings. One approach involves synthesizing poly(l-lysine)-poly(HPMA) bottlebrushes. The poly(l-lysine) backbone anchors onto surfaces through electrostatic interactions, while HPMA side chains impart antifouling properties. []

Q17: What is known about the toxicity of HPMA copolymers?

A: HPMA copolymers are generally considered non-toxic and non-immunogenic. [, ] Preclinical and clinical studies with HPMA copolymer-drug conjugates have shown significantly reduced toxicity compared to free drugs. [, , ]

Q18: Are HPMA copolymers biodegradable?

A: Biodegradability is a key consideration for biomaterials. While HPMA homopolymers are not readily biodegradable, incorporating degradable linkers or monomers into HPMA copolymers can promote their degradation into smaller, more readily excretable fragments. [, ]

Q19: What are the future directions for HPMA research?

A: Future research directions include developing more sophisticated HPMA copolymer-drug conjugates with enhanced targeting capabilities, improved drug release profiles, and combinatorial therapeutic approaches. [] Exploring HPMA's potential in areas like gene delivery, bioimaging, and tissue engineering is also of significant interest.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。